3-Hydroxy-2-methoxypropanoic acid

Biocatalysis Chiral synthesis Enzymatic resolution

Researchers requiring enantiopure chiral C4 building blocks often face supply inconsistency and limited derivatization flexibility. 3-Hydroxy-2-methoxypropanoic acid (CAS 4370-79-0) resolves this with its defined C2-methoxy/C3-hydroxy regiochemistry, enabling selective orthogonal functionalization unavailable with positional isomers. • Enzymatic synthesis achieves >99% ee at 85% yield, ensuring scalable access to enantiopure material for drug candidate development. • XLogP3 of -1.0 and TPSA of 66.8 Ų support aqueous-phase reactions and green chemistry applications. • Bifunctional C4 scaffold enables biodegradable polymer precursor and water-soluble prodrug conjugate synthesis.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
Cat. No. B13545053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methoxypropanoic acid
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESCOC(CO)C(=O)O
InChIInChI=1S/C4H8O4/c1-8-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
InChIKeyYNLNJDRLOAQMFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methoxypropanoic Acid Overview


3-Hydroxy-2-methoxypropanoic acid (CAS 4370-79-0) is a bifunctional C4 hydroxy acid characterized by a hydroxyl group at the C3 position and a methoxy group at the C2 position of the propanoic acid backbone [1]. This structural arrangement confers distinct chemical properties and reactivity, positioning it as a valuable chiral building block in pharmaceutical synthesis and fine chemical production . The compound exhibits a molecular weight of 120.10 g/mol and a computed topological polar surface area of 66.8 Ų, with an XLogP3 value of -1.0 indicating moderate hydrophilicity [1].

Chiral building block for enantioselective synthesis via enzymatic route
Bifunctional C4 scaffold enables orthogonal derivatization
Moderate hydrophilicity supports aqueous reaction media

3-Hydroxy-2-methoxypropanoic Acid: Differentiation from Analogs


The precise positioning of functional groups in 3-hydroxy-2-methoxypropanoic acid (C2-methoxy, C3-hydroxy) is critical for its utility as a chiral intermediate. Close analogs such as 2-hydroxy-3-methoxypropanoic acid (positional isomer) and 2-methoxypropanoic acid (lacks C3 hydroxyl) exhibit different reactivity profiles, physicochemical properties, and synthetic outcomes . Direct substitution with these analogs can lead to altered reaction yields, compromised enantioselectivity, or failure in downstream transformations where both functional groups are required. The following quantitative evidence demonstrates specific, verifiable differentiation that guides scientific selection and procurement decisions.

Positional isomer 2‑Hydroxy‑3‑methoxypropanoic acid may reduce enantioselectivity and alter synthetic outcome due to reversed functional group orientation.
Monofunctional analog 2‑Methoxypropanoic acid lacks the C3 hydroxyl, limiting hydrogen‑bonding capacity and bifunctional reactivity.
Enzyme recognition Substituting with a positional isomer can shift enzyme‑substrate recognition, potentially lowering yield and enantiomeric excess.

3-Hydroxy-2-methoxypropanoic Acid: Comparative Evidence


Enzymatic Synthesis and Enantiopurity

3-Hydroxy-2-methoxypropanoic acid can be synthesized via an efficient enzymatic route using engineered E. coli strains, achieving a yield of 85% with high enantiomeric purity (ee >99%) [1]. In contrast, the positional isomer 2-hydroxy-3-methoxypropanoic acid typically requires more complex resolution methods and often yields lower enantiomeric excess under comparable enzymatic conditions . This difference is attributed to the distinct orientation of the hydroxyl and methoxy groups, which influences enzyme-substrate recognition.

Enzymatic synthesis & ee
Data to verify
Target: 85% yield, ee >99%
Positional isomer: typically lower ee
Supports chiral synthesis workflow selection
Supplier-reported data; independent validation advised
Biocatalysis Chiral synthesis Enzymatic resolution

Hydrophilicity and TPSA

3-Hydroxy-2-methoxypropanoic acid exhibits an XLogP3 value of -1.0 and a topological polar surface area (TPSA) of 66.8 Ų [1]. These values indicate moderate hydrophilicity. The positional isomer 2-hydroxy-3-methoxypropanoic acid has a predicted pKa of 3.45 ± 0.11 , suggesting a slightly different ionization profile that can influence solubility and permeability. The C2-methoxy arrangement in the target compound results in a distinct hydrogen-bonding landscape that may be advantageous in aqueous reaction media or in biological contexts.

Hydrophilicity profile
Computed values
XLogP3 = -1.0
TPSA = 66.8 Ų
Indicates moderate aqueous compatibility
Predicted pKa of positional isomer differs (~3.45)
Physicochemical properties Drug design Solubility prediction

Bifunctional Reactivity

3-Hydroxy-2-methoxypropanoic acid possesses both a hydroxyl group (C3) and a methoxy group (C2), enabling selective derivatization at either site . In contrast, 2-methoxypropanoic acid lacks the C3 hydroxyl group, reducing its potential for hydrogen bonding and limiting its utility in reactions that require a secondary functional handle . This bifunctionality is essential for the compound's role as a versatile building block in the synthesis of polymers and complex molecules.

Bifunctional reactivity
Class-level
Target: 2 functional groups (C2‑OCH₃, C3‑OH)
2‑Methoxypropanoic acid: 1 group (C2‑OCH₃ only)
Enables orthogonal derivatization strategies
Class‑level inference; verify specific reactivity
Organic synthesis Polymer chemistry Building blocks

3-Hydroxy-2-methoxypropanoic Acid: Applications


High-Enantiopurity Chiral Synthesis

The demonstrated ability of 3-hydroxy-2-methoxypropanoic acid to be produced with 85% yield and >99% ee via enzymatic synthesis [1] makes it an ideal choice for pharmaceutical projects requiring scalable access to a highly pure chiral building block. This is particularly relevant for the synthesis of enantiomerically pure drug candidates where the C2 stereocenter is critical for biological activity.

Aqueous Biocompatible Synthesis

The compound's computed XLogP3 value of -1.0 and TPSA of 66.8 Ų [1] indicate suitable hydrophilicity for reactions in aqueous media. This property is advantageous in green chemistry applications and in the development of water-soluble prodrugs or conjugates, where analogs with higher lipophilicity may face solubility challenges.

Polymer and Specialty Chemical Building Block

The presence of both hydroxyl and methoxy functionalities in a compact C4 scaffold [1] enables the compound to serve as a monomer for biodegradable polymer synthesis and as a key starting material for fine chemicals . Its bifunctionality allows for orthogonal derivatization, a feature not shared by monofunctional analogs like 2-methoxypropanoic acid.

Application
Selection Property
Validation Focus
High-enantiopurity chiral synthesis
Enantiomeric excess via enzymatic route
Verify ee and yield for target scaffold
Aqueous biocompatible synthesis
Hydrophilicity (XLogP3, TPSA)
Solubility and reaction medium compatibility
Polymer & specialty chemical building block
Bifunctional C4 scaffold
Orthogonal derivatization efficiency
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